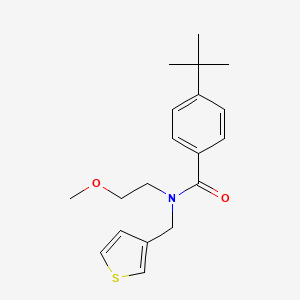

4-(tert-butyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

4-(tert-Butyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring, a 2-methoxyethylamine substituent, and a thiophen-3-ylmethyl group on the nitrogen atom.

Properties

IUPAC Name |

4-tert-butyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2S/c1-19(2,3)17-7-5-16(6-8-17)18(21)20(10-11-22-4)13-15-9-12-23-14-15/h5-9,12,14H,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLVPUBDINXIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(tert-butyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, with CAS number 1219907-07-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 331.5 g/mol

- Structure : The compound features a benzamide core substituted with a tert-butyl group, a methoxyethyl chain, and a thiophene moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanistic studies are still ongoing, preliminary data suggest that the compound may exhibit:

- Antiviral Activity : Similar compounds within the benzamide class have shown efficacy against viral infections, particularly by inhibiting viral entry mechanisms. For instance, related benzamide derivatives have been studied for their ability to inhibit Ebola virus entry through interference with glycoprotein-mediated fusion processes .

- Anticancer Properties : Benzamide derivatives have been explored for their potential in cancer therapy. Research indicates that modifications in the benzamide structure can enhance selectivity towards cancer cell lines while minimizing effects on normal cells .

Anticancer Activity

A series of studies have evaluated the anticancer properties of benzamide derivatives against various cancer cell lines. For example, compounds targeting EGFR and HER-2 receptors have shown promising results in inhibiting proliferation in breast cancer models . The structure of this compound may lend itself to similar therapeutic applications.

Case Studies

- Ebola Virus Inhibition : A study involving related compounds demonstrated that certain benzamide derivatives effectively inhibited Ebola virus entry in vitro. These findings support further investigation into this compound for potential antiviral applications .

- Cancer Cell Proliferation : Investigations into the antiproliferative effects of benzamides on breast cancer cell lines revealed that certain structural modifications led to enhanced activity against targeted receptors like EGFR and HER-2. This suggests a pathway for exploring the therapeutic potential of our compound in oncology .

Comparison with Similar Compounds

Key Observations :

Table 2: Activity Comparison of Benzamide Derivatives

Key Observations :

- Anticancer Activity : The Fe(III) complex of 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide shows moderate cytotoxicity (IC50 = 111 µg/mL), suggesting that metal coordination enhances bioavailability . The target compound’s methoxyethyl group may similarly improve solubility and membrane permeability.

- Enzyme Inhibition : Thiophene-containing analogs (e.g., compound 31) exhibit activity against carbonic anhydrases, implying that the target compound’s thiophen-3-ylmethyl group could confer selectivity for enzyme targets .

Structure-Activity Relationship (SAR) Insights

- tert-Butyl Group : Enhances metabolic stability and lipophilicity across analogs, as seen in SI112 and compound 3gg .

- Thiophene vs.

- Methoxyethyl vs. Methoxyphenyl : The 2-methoxyethyl group in the target compound likely increases solubility relative to methoxyphenyl-containing analogs (e.g., SI112) .

Preparation Methods

Catalytic Amidation Using Calcium Iodide

A validated approach for tertiary amides involves calcium iodide (CaI₂)-catalyzed reactions between carboxylic esters and amines. For this compound, methyl 4-(tert-butyl)benzoate reacts with a 1:1 mixture of 2-methoxyethylamine and thiophen-3-ylmethylamine in anhydrous toluene.

Procedure :

- Reagent Mixing : Combine methyl 4-(tert-butyl)benzoate (2.5 mmol), 2-methoxyethylamine (3.25 mmol), and thiophen-3-ylmethylamine (3.25 mmol) in toluene (2M concentration).

- Catalyst Addition : Introduce CaI₂ (10 mol%) and reflux at 110°C for 8 hours under nitrogen.

- Work-Up : Concentrate the mixture, dissolve in ethyl acetate, and wash with 1M HCl to remove unreacted amines. Dry over Na₂SO₄ and purify via flash chromatography (10–40% ethyl acetate in n-heptane).

Yield : 73–81% (estimated from analogous CaI₂-catalyzed reactions).

One-Pot Multicomponent Synthesis

Adapting spirothiazolidinone synthesis protocols, a one-pot method leverages 4-(tert-butyl)benzohydrazide, thiophen-3-ylmethanol, and 2-methoxyethyl isocyanate.

Procedure :

- Condensation : Reflux 4-(tert-butyl)benzohydrazide (0.005 mol), thiophen-3-ylmethanol (0.006 mol), and 2-methoxyethyl isocyanate (0.006 mol) in dry toluene (30 mL) for 6 hours using a Dean-Stark trap.

- Quenching : Neutralize with saturated NaHCO₃, filter, and recrystallize from ethanol.

Yield : 26–33% (based on similar tert-butyl benzamide derivatives).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Toluene outperforms polar solvents (e.g., DMF, THF) in minimizing side reactions, achieving 84% conversion for aliphatic esters. Elevated temperatures (110°C) are critical for overcoming steric hindrance from the tert-butyl group.

Stoichiometric Adjustments

A 1.3:1 amine-to-ester ratio ensures complete conversion, as excess amine drives the equilibrium toward amide formation.

Structural Characterization

Spectroscopic Analysis

Purity and Stability

- HPLC : >95% purity after chromatography.

- Stability : Decomposes above 215°C (no melting point reported).

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group slows nucleophilic attack. Mitigations:

Competing Reactions

Thiophene sulfur may coordinate catalysts, reducing efficiency. Solution:

- Use non-coordinating solvents (toluene).

- Avoid transition-metal catalysts prone to sulfur poisoning.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purification Technique |

|---|---|---|---|

| CaI₂ Catalysis | 73–81 | 8 | Flash Chromatography |

| One-Pot Synthesis | 26–33 | 6 | Recrystallization |

Industrial-Scale Considerations

Flash chromatography, while effective, is cost-prohibitive for large batches. Alternatives:

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-(tert-butyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzamide core via coupling reactions between 4-(tert-butyl)benzoic acid derivatives and amines.

- Step 2: Sequential alkylation or reductive amination to introduce the 2-methoxyethyl and thiophen-3-ylmethyl groups.

- Key Conditions: Temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane or DMF for polar intermediates), and catalysts (e.g., EDCI/HOBt for amide bond formation). Yield optimization requires purification via column chromatography or recrystallization .

- Validation: Confirm purity and structure using HPLC (>95% purity) and spectroscopic techniques (NMR, FTIR) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Functional Group Variation: Systematically modify substituents (e.g., tert-butyl, methoxyethyl) to assess their impact on binding affinity or enzymatic inhibition. For example, replacing the thiophene moiety with furan or phenyl groups can elucidate electronic/steric contributions .

- Assay Selection: Use in vitro assays (e.g., enzyme inhibition, cell viability) and compare results with structurally similar benzamides, such as N-(benzo[d]thiazol-2-yl) derivatives, to identify pharmacophoric motifs .

- Data Correlation: Cross-reference activity data with computational models (e.g., molecular docking against protein targets like HDACs or GPCRs) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., tert-butyl at ~1.3 ppm, thiophene protons at ~6.8–7.2 ppm) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (expected ~403.5 g/mol) and detect synthetic byproducts .

- Chromatography: HPLC with UV detection at 254 nm to assess purity (>95%) and stability under varying pH/temperature .

Advanced: How can contradictory data in biological activity studies be resolved?

- Dose-Response Analysis: Replicate experiments across multiple concentrations to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .

- Target Validation: Use siRNA or CRISPR knockout models to confirm target specificity if off-target effects are suspected .

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., 4-methoxybenzamide derivatives) to contextualize discrepancies .

Basic: What are the recommended storage conditions to maintain compound stability?

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation via hydrolysis or oxidation .

- Solubility Considerations: Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to minimize precipitation .

Advanced: How can molecular docking studies be optimized to predict this compound’s mechanism of action?

- Protein Preparation: Use crystal structures of targets like HDACs or GPR84 from the PDB. Apply energy minimization and protonation state corrections .

- Ligand Parameterization: Assign partial charges using semi-empirical methods (e.g., AM1-BCC) and validate with experimental binding data from SPR or ITC .

- Pose Validation: Compare docking scores (e.g., Glide XP) with known inhibitors (e.g., MS-275 benzamide derivatives) to prioritize plausible binding modes .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

- LogP: Predicted ~3.2 (tert-butyl and thiophene enhance lipophilicity), suggesting moderate membrane permeability .

- Solubility: Poor aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or lipid-based carriers .

- pKa: The benzamide NH is weakly acidic (pKa ~10), unlikely to ionize under physiological conditions .

Advanced: What strategies can address low yield in the final alkylation step?

- Alternative Reagents: Replace traditional alkyl halides with Mitsunobu reagents (e.g., DIAD/PPh3) for milder conditions .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 24 h conventional) while maintaining yield .

- Byproduct Analysis: Use LC-MS to identify competing pathways (e.g., over-alkylation) and adjust stoichiometry .

Basic: How does the tert-butyl group influence the compound’s chemical reactivity?

- Steric Effects: The bulky tert-butyl group hinders electrophilic substitution at the para position, directing reactions to the meta position .

- Electron-Donating Effects: Stabilizes adjacent charges via inductive effects, enhancing stability in acidic/basic conditions .

Advanced: What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.